molecular formula C12H18N4O3 B10965279 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B10965279
M. Wt: 266.30 g/mol
InChI Key: SFYMKHWNCPTIPB-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that features a pyrazole ring substituted with nitro and dimethyl groups, and a pyrrolidine ring attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting an appropriate diketone with hydrazine in the presence of an acid catalyst.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Alkylation: The nitrated pyrazole is alkylated with a suitable alkyl halide to introduce the dimethyl groups.

    Formation of the pyrrolidine ring: This involves the reaction of a suitable amine with a ketone or aldehyde to form the pyrrolidine ring.

    Coupling: Finally, the pyrazole and pyrrolidine moieties are coupled together using a suitable coupling reagent, such as a carbodiimide, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe to study enzyme activity, particularly those enzymes that interact with pyrazole or pyrrolidine rings. It can also be used in the development of new biochemical assays.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features suggest that it could be modified to produce new drugs with specific biological activities, such as anti-inflammatory or antimicrobial properties.

Industry

In industry, the compound can be used in the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the pyrazole and pyrrolidine rings can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    3-(4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

    3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one: Lacks the nitro group, which may affect its redox properties and interactions with biological targets.

    3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-one: Lacks the pyrrolidine ring, which may affect its overall stability and reactivity.

Uniqueness

The presence of both the nitro group and the dimethyl groups on the pyrazole ring, along with the pyrrolidine ring, makes 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one unique. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C12H18N4O3/c1-9-12(16(18)19)10(2)15(13-9)8-5-11(17)14-6-3-4-7-14/h3-8H2,1-2H3

InChI Key

SFYMKHWNCPTIPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)N2CCCC2)C)[N+](=O)[O-]

Origin of Product

United States

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